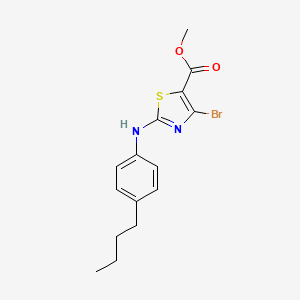

Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate

Description

Properties

Molecular Formula |

C15H17BrN2O2S |

|---|---|

Molecular Weight |

369.3 g/mol |

IUPAC Name |

methyl 4-bromo-2-(4-butylanilino)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C15H17BrN2O2S/c1-3-4-5-10-6-8-11(9-7-10)17-15-18-13(16)12(21-15)14(19)20-2/h6-9H,3-5H2,1-2H3,(H,17,18) |

InChI Key |

ZZJCOMKBQCZUDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key stages:

- Formation of the thiazole core via cyclization of appropriate precursors such as halo-substituted keto compounds with thioacetamide.

- Introduction of the 4-bromo substituent by electrophilic bromination.

- Attachment of the 2-(4-butylphenylamino) substituent through nucleophilic aromatic substitution or amination.

- Conversion of functional groups to the methyl ester at the 5-carboxylate position.

Cyclization to Form the Thiazole Ring

The foundational step involves the cyclization of alkyl 4-(halo)-2-chloroacetoacetates with thioacetamide to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates. This process is described in detail in a patented method, which is highly relevant for the preparation of methyl 4-bromo-2-substituted thiazole derivatives:

- Reactants: Alkyl 4-(halo)-2-chloroacetoacetate (where the halo can be bromine) and thioacetamide.

- Conditions: The reaction is carried out in acetonitrile with an amine base (preferably triethylamine) added after initial mixing of thioacetamide and the acetoacetate.

- Molar Ratios: Thioacetamide is used in slight excess (1.05 to 2.0 equivalents), and the amine base is used in at least 2.5 equivalents.

- Temperature: Ambient to 60°C initially, then reflux in acetonitrile (~82°C) for about one hour to complete cyclization and dehydration.

- Outcome: High-yield formation of alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which serve as key intermediates for further functionalization.

Attachment of the 2-(4-butylphenylamino) Group

The 2-position substitution with a 4-butylphenylamino group is introduced through nucleophilic aromatic substitution or amination reactions involving aniline derivatives:

- Precursor: 2-carbonitrile or 2-chlorinated thiazole intermediates.

- Amination: Reaction with 4-butylaniline or related aryl amines under microwave-assisted or thermal conditions.

- Microwave-Assisted Synthesis: Microwave irradiation at temperatures around 118°C in acetic acid has been shown to facilitate rapid and efficient substitution, yielding the desired 2-arylamino thiazole derivatives.

- Yields: Good yields (often above 60%) are reported for these amination steps.

Conversion to Methyl Ester at the 5-Carboxylate Position

The methyl ester function at the 5-position is introduced either by:

- Direct esterification: Treating the carboxylic acid or acid derivative with methanol in the presence of acid catalysts such as trifluoroacetic acid (TFA).

- Hydrolysis and re-esterification: Converting nitrile or other precursors to carboxylic acid, followed by esterification.

- Microwave-assisted methods: Heating with MeOH/H2O/TFA mixtures at room temperature or slightly elevated temperatures for 12 hours yields methyl esters in excellent yields (up to 94%).

Summary Table of Key Preparation Steps

Research Outcomes and Optimization Notes

- Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times and improves yields in amination and esterification steps.

- Reaction Monitoring: Careful control of bromination conditions is critical to prevent debromination during subsequent transformations such as the Arbuzov reaction.

- Reagent Ratios: Excess thioacetamide and amine bases improve cyclization efficiency and yield of thiazole intermediates.

- Versatility: The synthetic route allows for variation in the 2-position substituent by using different anilines, enabling the preparation of compound libraries for biological screening.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Suzuki-Miyaura Coupling: Palladium catalyst, aryl halide, and organoboron compound.

Esterification: Methanol and an acid catalyst.

Major Products Formed

Substitution Products: Amino or thiol derivatives of the thiazole compound.

Oxidation Products: Sulfoxides and sulfones.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Thiazole Derivatives

Key Observations :

- Substituent Effects : The dibromomethyl group in compounds like 6g–6i increases molecular weight and polarizability compared to the target compound’s simpler bromine substituent .

- Aromatic Substituents : Electron-withdrawing groups (e.g., -CF₃ in 6i) lower melting points compared to electron-donating groups (e.g., -OMe in 6h) .

- Amino vs.

Antiviral Activity:

- Third-generation analogs (e.g., dihydroxypropylamide derivatives of 6g–6i) exhibit enhanced antiviral potency and metabolic stability compared to parent compounds. The 4-butylphenylamino group in the target compound may similarly improve therapeutic indices by reducing off-target interactions .

- Metabolic Stability : Bulky substituents like the butyl chain may slow hepatic metabolism, extending half-life .

Kinase Inhibition:

- Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate () demonstrates the role of amino-protected thiazoles in kinase inhibition, suggesting the target compound’s amino group could modulate CDK9 or similar targets .

Pharmacokinetic and Toxicity Considerations

- Metabolism : Methyl esters (target compound) are typically hydrolyzed slower than ethyl esters (), reducing first-pass metabolism .

Biological Activity

Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and pharmacological effects, supported by data tables and relevant research findings.

- Molecular Formula : C15H17BrN2O2S

- Molecular Weight : 369.28 g/mol

- CAS Number : 1000577-42-3

Biological Activity Overview

The compound exhibits various biological activities, particularly in the realm of cancer research. Its structural features contribute to its interaction with biological targets, leading to significant pharmacological effects.

Anticancer Activity

Research indicates that thiazole derivatives, including methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate, possess anticancer properties. Specifically, studies have shown that modifications in the thiazole structure can enhance antiproliferative activity against various cancer cell lines.

-

Mechanism of Action :

- The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division and growth. This mechanism is similar to that of other known anticancer agents.

- Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.

- Case Study Data :

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate | Melanoma | < 50 |

| Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate | Prostate Cancer | < 40 |

Pharmacological Effects

Beyond its anticancer properties, methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate has shown promise in other areas:

- Diabetes Management :

-

Antioxidant Properties :

- Thiazole compounds are noted for their antioxidant activities, which help mitigate oxidative stress—a factor in many chronic diseases.

Q & A

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases or proteases. Focus on hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the butyl chain .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes.

- Pharmacophore Mapping : Identify critical features (e.g., bromine as a halogen bond donor) using MOE .

Case Study : Docking of a related compound () revealed binding to the ATP pocket of EGFR kinase (RMSD <2.0 Å) .

How to analyze conflicting crystallography data for this compound?

Advanced Research Question

- Software Cross-Validation : Refine XRD data using SHELXL (for small molecules) and PHENIX (for validation) to resolve discrepancies in bond lengths/angles .

- Twinned Data Handling : Use SHELXL’s TWIN command to model pseudo-merohedral twinning .

- Comparative Metrics : Check R-factor (<5%), Rfree, and electron density maps (e.g., omit maps for ambiguous regions) .

Example : highlights SHELXL’s robustness in refining high-resolution (<1.0 Å) data for thiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.